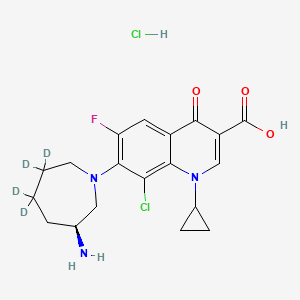
heptadec-15-en-8-yl 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadec-15-en-8-yl 2-hydroxybenzoate is an organic compound with the molecular formula C24H38O3 It belongs to the class of salicylic acid derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptadec-15-en-8-yl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with heptadec-15-en-8-ol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Heptadec-15-en-8-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group on the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of heptadecyl 2-hydroxybenzoate.
Substitution: Formation of alkylated or acylated derivatives of the salicylic acid moiety.
科学的研究の応用
Heptadec-15-en-8-yl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptadec-15-en-8-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylic acid moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the long aliphatic chain may enhance the compound’s ability to interact with cell membranes, affecting cellular processes.
類似化合物との比較
Heptadec-15-en-8-yl 2-hydroxybenzoate can be compared with other salicylic acid derivatives, such as:
Methyl salicylate: Known for its use in topical analgesics.
Acetylsalicylic acid (Aspirin): Widely used as an anti-inflammatory and analgesic agent.
Octyl salicylate: Commonly used in sunscreen formulations.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physicochemical properties and potential biological activities.
特性
分子式 |
C24H38O3 |
|---|---|
分子量 |
374.6 g/mol |
IUPAC名 |
heptadec-15-en-8-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H38O3/c1-3-5-7-9-10-12-14-18-21(17-13-11-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,15-16,19-21,25H,4,6-14,17-18H2,1-2H3 |
InChIキー |
QIPKHCFTUSJWMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCCCCC=CC)OC(=O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


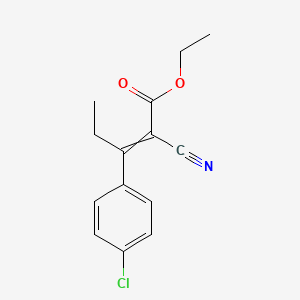
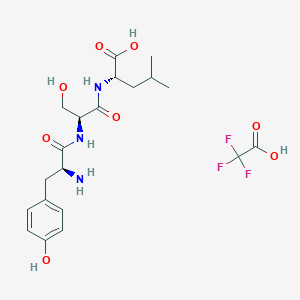
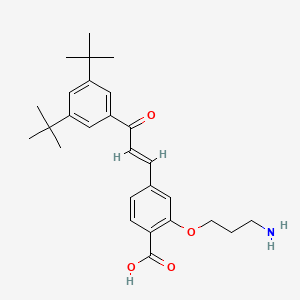
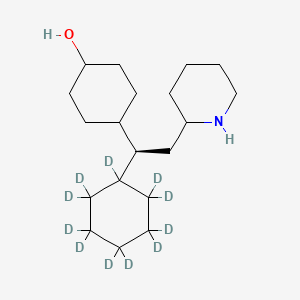
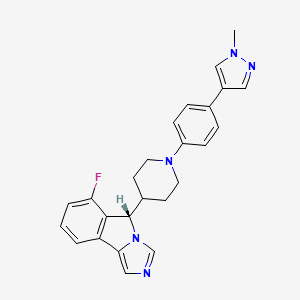
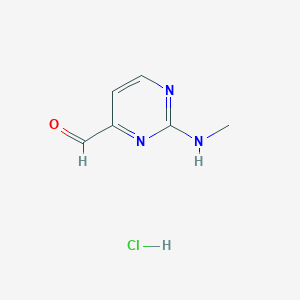
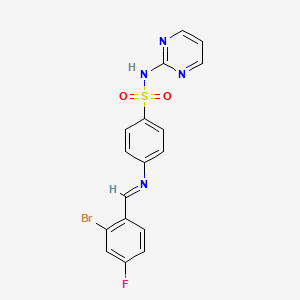
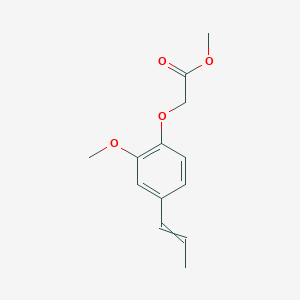
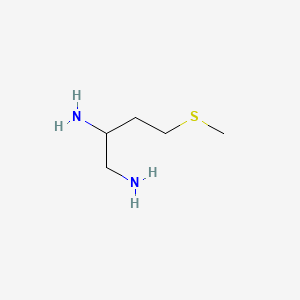



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
